molecular formula C19H14N2O2 B12534424 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- CAS No. 653604-40-1

2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)-

Cat. No.: B12534424
CAS No.: 653604-40-1
M. Wt: 302.3 g/mol
InChI Key: XDFBFFRUGVFIGD-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- belongs to the naphthalenecarboxamide family, characterized by a naphthalene backbone substituted with a carboxamide group at the 2-position and additional functional groups. The 6-cyano substitution enhances electron-withdrawing properties, while the N-(3-methoxyphenyl) moiety introduces steric and electronic effects critical for molecular interactions. This compound is structurally analogous to several derivatives studied for applications in medicinal chemistry and material science, particularly as enzyme inhibitors or UV absorbers .

Properties

CAS No.

653604-40-1

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

6-cyano-N-(3-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H14N2O2/c1-23-18-4-2-3-17(11-18)21-19(22)16-8-7-14-9-13(12-20)5-6-15(14)10-16/h2-11H,1H3,(H,21,22)

InChI Key

XDFBFFRUGVFIGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- typically involves the reaction of 2-naphthalenecarboxylic acid with 3-methoxyaniline in the presence of a cyano group donor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, including the use of catalysts and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its biological activity, influencing its binding to enzymes, receptors, and other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Naphthalene N-Substituent Molecular Weight (g/mol) Key Features/Applications Reference
6-cyano-N-(3-methoxyphenyl)-2-naphthalenecarboxamide 6-cyano 3-methoxyphenyl ~308.3* Potential UV absorption; enzyme inhibition
6-cyano-N-methyl-N-phenyl-2-naphthalenecarboxamide 6-cyano N-methyl-N-phenyl 286.3 Higher lipophilicity; catalytic studies
6-cyano-N-(4-ethylphenyl)-2-naphthalenecarboxamide 6-cyano 4-ethylphenyl ~306.4* Enhanced solubility in nonpolar solvents
6-cyano-N-[3-(cyclopentyloxy)phenyl]-2-naphthalenecarboxamide 6-cyano 3-cyclopentyloxyphenyl ~388.4* Steric hindrance; drug candidate scaffold
N-(3-aminophenyl)-2-naphthalenecarboxamide None 3-aminophenyl 266.3 Bioactive amine group; sensor applications

Key Findings

Electronic Effects: The 6-cyano group in the target compound and its analogs enhances electron-withdrawing capacity, which may improve binding affinity to enzymes or receptors compared to non-cyano derivatives like N-(3-aminophenyl)-2-naphthalenecarboxamide . The 3-methoxyphenyl substituent introduces moderate electron-donating effects, contrasting with the stronger electron-donating 3-aminophenyl group in analog .

The N-methyl-N-phenyl group in reduces steric bulk compared to the target compound, favoring interactions in hydrophobic environments.

Solubility and Bioavailability :

  • The 4-ethylphenyl analog exhibits higher lipophilicity (logP ~4.2 estimated) compared to the target compound (~3.8), suggesting better tissue penetration but lower aqueous solubility.
  • The 3-methoxyphenyl group in the target compound may balance solubility and bioavailability due to its moderate polarity .

Functional Applications: Analogs with N-aryl groups (e.g., N-methyl-N-phenyl or 3-ethoxyphenyl ) are studied as intermediates in organic synthesis or enzyme inhibitors (e.g., phospholipase D inhibition in ).

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- is a compound belonging to the naphthylamide class, which has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.

Chemical Structure

The structural formula of 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- can be represented as follows:

C16H14N2O CAS Number 67828 21 1 \text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}\quad \text{ CAS Number 67828 21 1 }

Central Nervous System Effects

Research indicates that compounds in the naphthylamide family exhibit significant dopaminergic activity. Specifically, they have been identified as potential agents for treating conditions such as psychotic disorders and depression due to their ability to act as dopamine D2 and D3 receptor antagonists. The selective inhibition of these receptors has been linked to reduced side effects commonly associated with traditional antipsychotic medications .

Table 1: Receptor Binding Affinity

CompoundD3 Receptor Inhibition (K_i, nM)D2 Receptor Inhibition (K_i, nM)
Example 1: 4-bromo-N-(2-[4-(2,3-dichloro-phenyl)-1-piperazinyl]ethyl}-1-methoxy-2-naphthalenecarboxamide8>10,000
Example 2: 4-bromo-1-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalene-carboxamide261507

The above table summarizes the receptor binding affinities for selected compounds related to the naphthylamide class, highlighting their potential efficacy in CNS applications .

Anti-inflammatory Properties

While primarily noted for its CNS activity, there is emerging evidence suggesting that derivatives of naphthalenecarboxamides may also possess anti-inflammatory properties. Studies have demonstrated that related compounds can modulate cytokine production and reduce inflammatory responses in various models. For instance, a study involving a structurally similar compound showed significant reductions in pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures .

Study on Dopaminergic Activity

A pivotal study investigated the effects of a naphthylamide derivative on dopaminergic activity in rodent models. The compound was administered at varying doses to assess its impact on locomotor activity and receptor binding. Results indicated a dose-dependent decrease in locomotor activity correlated with receptor inhibition, supporting its potential use in managing hyperactivity associated with dopaminergic dysregulation .

Anti-inflammatory Activity Assessment

In another study focused on anti-inflammatory effects, researchers utilized a CFA-induced paw edema model to evaluate the efficacy of a related naphthylamide compound. The results indicated that treatment significantly reduced edema compared to controls, suggesting that these compounds may also be beneficial in treating inflammatory conditions alongside their CNS applications .

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